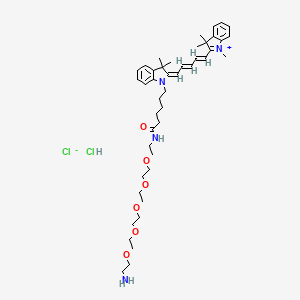

Cy5-PEG5-amine (hydrochloride)

CAS No.:

Cat. No.: VC16665510

Molecular Formula: C44H66Cl2N4O6

Molecular Weight: 817.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H66Cl2N4O6 |

|---|---|

| Molecular Weight | 817.9 g/mol |

| IUPAC Name | N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride;hydrochloride |

| Standard InChI | InChI=1S/C44H64N4O6.2ClH/c1-43(2)36-16-11-13-18-38(36)47(5)40(43)20-8-6-9-21-41-44(3,4)37-17-12-14-19-39(37)48(41)25-15-7-10-22-42(49)46-24-27-51-29-31-53-33-35-54-34-32-52-30-28-50-26-23-45;;/h6,8-9,11-14,16-21H,7,10,15,22-35,45H2,1-5H3;2*1H |

| Standard InChI Key | MQNJWJLJPFPLFP-UHFFFAOYSA-N |

| Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN)(C)C)C)C.Cl.[Cl-] |

| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN)(C)C)C)C.Cl.[Cl-] |

Introduction

Structural Characteristics of Cy5-PEG5-Amine (Hydrochloride)

Molecular Architecture

Cy5-PEG5-amine (hydrochloride) consists of three primary components:

-

Cyanine5 (Cy5) dye: A polymethine fluorophore with a -conjugated system responsible for its near-infrared fluorescence . The dye core contains two indole rings connected by a methine bridge, substituted with methyl groups to enhance photostability .

-

PEG5 spacer: A pentameric polyethylene glycol chain () that bridges the Cy5 dye and the amine group. This spacer reduces aggregation and improves solubility in aqueous media .

-

Primary amine group: A terminal moiety that enables conjugation to carboxylic acids, NHS esters, and carbonyl groups .

The hydrochloride salt form ensures stability during storage and enhances reactivity in polar solvents .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 817.9 g/mol | |

| PEG Chain Length | 5 ethylene oxide units | |

| Charge | +1 (amine), -1 (Cl) |

Spectroscopic Profile

The compound exhibits distinct absorption and emission characteristics due to the Cy5 chromophore:

-

Excitation Maximum: 646–649 nm (varies with solvent polarity)

-

Molar Extinction Coefficient: ~250,000 Mcm (typical for Cy5 derivatives)

The Stokes shift of 16–21 nm minimizes self-quenching and enables multiplexing with other fluorophores.

Synthesis and Purification Strategies

Synthetic Route

The synthesis involves three sequential reactions :

-

Cy5 Activation: Cy5-NHS ester is prepared by reacting Cy5 carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent.

-

PEG-Amine Conjugation: The NHS-activated Cy5 reacts with the terminal amine of PEG5-amine in anhydrous dimethyl sulfoxide (DMSO) under nitrogen atmosphere.

-

Salt Formation: The product is treated with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity.

Table 2: Critical Reaction Parameters

| Parameter | Optimal Value | Source |

|---|---|---|

| Reaction Temperature | 25°C (room temperature) | |

| Reaction Time | 4–6 hours | |

| Purification Method | Size-exclusion chromatography | |

| Final Purity | ≥96% |

Purification Challenges

Recent studies highlight two key challenges in large-scale synthesis :

-

Hydrolytic Degradation: The Cy5-phosphoramidite intermediate undergoes hydrolysis during prolonged storage, forming Cy5-cyanoethylphosphonate (25–30% yield loss) .

-

Byproduct Formation: Trace amounts of -1 sequences (oligonucleotides missing terminal bases) persist even after HPLC purification, requiring iterative powderization for removal .

Physicochemical Properties and Stability

Solubility Profile

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | >50 | |

| Water | <5 (improves with PEG spacer) | |

| Dichloromethane (DCM) | 20–30 |

The PEG spacer increases aqueous solubility by 3–5× compared to non-PEGylated Cy5 derivatives.

Thermal Stability

-

Decomposition Onset: 85°C (TGA data)

-

Lyophilization Stability: Retains >90% activity after 5 freeze-thaw cycles

Reactivity and Bioconjugation Applications

Amine Reactivity

The terminal amine () participates in three primary reactions :

-

Carbodiimide-Mediated Coupling: Forms amide bonds with carboxylic acids using EDC/NHS chemistry.

-

Schiff Base Formation: Reacts with aldehydes/ketones under mildly acidic conditions (pH 6.5–7.5).

-

Michael Addition: Conjugates to maleimide-activated proteins at pH 7.0–7.5.

Table 3: Conjugation Efficiency by Target Group

| Target Group | Reaction Yield | Time | Source |

|---|---|---|---|

| Carboxylic Acid | 85–90% | 2 hours | |

| NHS Ester | 95% | 30 minutes | |

| Aldehyde | 70–75% | 4 hours |

Biomedical Applications

-

Flow Cytometry: Labels antibodies for cell surface receptor detection (detection limit: 10 cells/mL).

-

FRET Studies: Serves as an acceptor dye in Förster resonance energy transfer pairs (distance range: 4–6 nm) .

-

In Vivo Imaging: Enables tumor margin delineation in mouse models (signal-to-noise ratio: 8:1 at 24 h post-injection).

Recent Advances and Optimization

Stability Enhancements

The 2022 ACS Omega study demonstrated four critical improvements :

-

Reduced Hydrolysis: Implementing reaction times ≤48 hours decreases Cy5 degradation from 40% to <10% .

-

Purification Protocols: Combining size-exclusion chromatography with iterative powderization increases final purity from 85% to 95% .

-

Storage Conditions: Lyophilized formulations in argon atmosphere maintain stability for 12 months (-20°C) .

Limitations and Future Directions

Current challenges include:

-

Batch Variability: 5–10% yield fluctuations due to phosphoramidite hydrolysis during DNA synthesizer storage .

-

Aqueous Limitations: Requires DMSO co-solvent for biological applications, which may affect protein activity.

Ongoing research focuses on PEG spacer elongation (PEG7–PEG12) to enhance water solubility without compromising reaction kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume